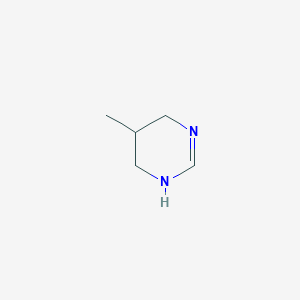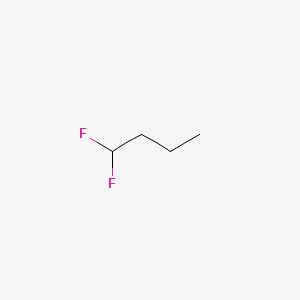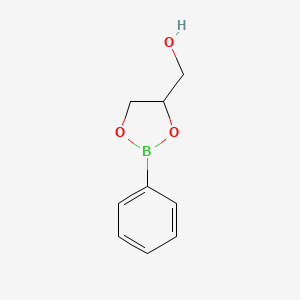
1,3,2-Dioxaborolane-4-methanol, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is an organic compound that belongs to the class of boronic esters. It is characterized by a boron atom bonded to two oxygen atoms and a phenyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylboronic acid and ethylene glycol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours.
Product Isolation: The product is isolated by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions allows for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: Reduction reactions can convert it into phenylborane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Phenylborane derivatives.
Substitution: Various substituted boronic esters.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is employed in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include:
Coordination with nucleophiles: The boron atom forms complexes with nucleophiles, enhancing reactivity.
Catalytic activity: The compound can act as a catalyst in various organic reactions, promoting bond formation and transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Phenyl-1,3,2-dioxaborolane: Lacks the hydroxymethyl group, making it less reactive in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in organic synthesis. This functional group allows for additional modifications and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
2412-76-2 |
|---|---|
Molekularformel |
C9H11BO3 |
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
(2-phenyl-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C9H11BO3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI-Schlüssel |
GTHZAVRUTOZFOV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


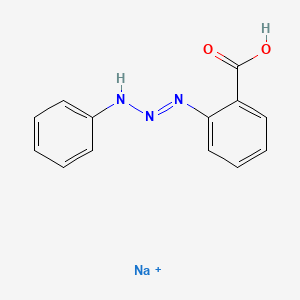
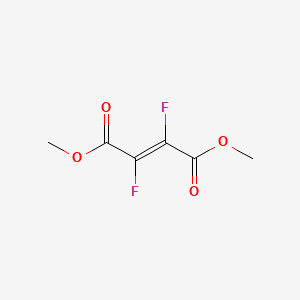
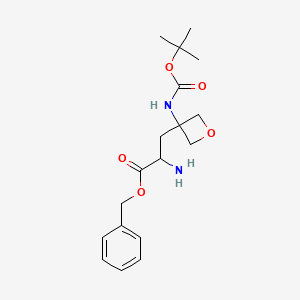
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

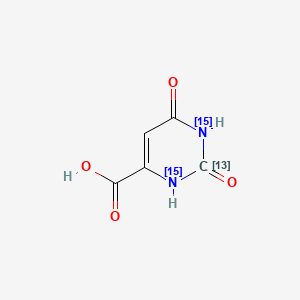
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
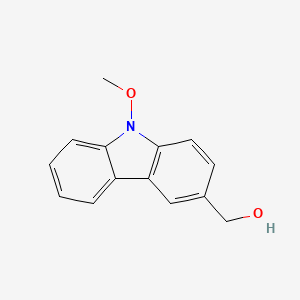
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
